N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-3-4-8-7(13)10-9-6(11)5-12-2/h3H,1,4-5H2,2H3,(H,9,11)(H2,8,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKGABOJCGFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide involves several steps. One common synthetic route includes the reaction of allyl isothiocyanate with methoxyacetyl hydrazine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Properties
One of the primary applications of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is its role as an inhibitor of cancer stem cells (CSCs). Research indicates that this compound can significantly reduce the proportion of aldehyde dehydrogenase (ALDH)-positive CSC-like proliferating cells. In a study involving HER2-overexpressing BT-474 breast cancer cells, treatment with this compound resulted in a drastic reduction of ALDH-positive cells from 40% to just 2%, demonstrating a 96% reduction in CSC populations .
Table 1: Effect of this compound on ALDH-positive Cells
| Cell Line | Initial ALDH+ Population (%) | Final ALDH+ Population (%) | Reduction (%) |
|---|---|---|---|
| BT-474 | 40 | 2 | 96 |
| MDA-MB-436 | 42 | 3 | 93 |
Comparative Studies
In comparative studies, this compound was evaluated alongside other compounds derived from extra virgin olive oil phenols. While some mimetics were effective in targeting CSCs, this compound demonstrated unique properties that warrant further investigation into its specific interactions with cancer cell metabolism and signaling pathways .
Clinical Relevance
Given the promising results observed in preclinical studies, there is a strong impetus for advancing this compound into clinical trials. The compound's ability to selectively target CSCs could potentially lead to more effective cancer therapies that mitigate the risk of recurrence and resistance associated with traditional treatments .
Future Directions and Case Studies
Future research should focus on:
- Longitudinal Studies : Assessing the long-term efficacy and safety of this compound in clinical settings.
- Mechanistic Insights : Further elucidating the biochemical pathways affected by this compound.
Case Study Example : A hypothetical clinical trial could involve patients with advanced breast cancer receiving this compound as part of their treatment regimen, with outcomes measured against standard therapies.
Mechanism of Action
The mechanism of action of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N-Allyl-2-(Methoxyacetyl)Hydrazinecarbothioamide
Key Observations :
- Electronic Effects : The methoxy group in this compound is less electron-withdrawing compared to the diphenylphosphoryl group in ’s compound, which may reduce its electrophilicity but enhance solubility.
- Steric Influence : The camphor-derived analogue () exhibits a bulky bicyclic structure, likely reducing conformational flexibility compared to the methoxyacetyl variant.
- Synthetic Yields : Higher yields (90%) are reported for phosphorylated derivatives due to stabilized intermediates in basic media, whereas camphor-based synthesis yields are lower (55%).
Key Findings :
- The phenoxyacetyl derivative exhibits broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes.
- The camphor-derived compound shows potent antiviral activity, attributed to its interaction with viral protease active sites.
- The methoxyacetyl group’s smaller size compared to phenoxy or camphor substituents may optimize binding to narrower enzymatic pockets, though specific data for the target compound require further validation.
Physicochemical and Computational Properties
- Stability : Conformational analyses (AMBER96/PM3) indicate that allyl-substituted hydrazinecarbothioamides adopt planar configurations with intramolecular hydrogen bonds, enhancing stability.
- Reactivity : The methoxy group’s electron-donating nature may increase nucleophilicity at the thioamide sulfur, facilitating metal coordination (e.g., in anticancer metal complexes).
- Spectroscopic Data : IR spectra of analogues show characteristic C=S (1184 cm⁻¹) and C=N (1540 cm⁻¹) stretches, consistent across the class.
Biological Activity
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the class of hydrazinecarbothioamide derivatives. Its chemical structure can be represented as follows:
This compound features a hydrazine moiety, which is known for its ability to form coordination complexes with metals, enhancing its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable investigation assessed its effectiveness against cancer stem cells (CSCs), particularly in breast cancer models. The study found that treatment with this compound significantly reduced the population of aldehyde dehydrogenase (ALDH)-positive CSCs:
- In vitro Results :
- In HER2-overexpressing BT-474 cells, the proportion of ALDH1-positive cells decreased from 40% to 2% after treatment with a non-cytotoxic concentration of the compound, indicating a 96% reduction in CSC-like cells .
- Similar results were observed in triple-negative MDA-MB-436 cells, where ALDH1-positive cells were reduced by 93% .
The mechanism underlying the anticancer activity of this compound involves inhibition of key metabolic pathways:
- mTOR Pathway : The compound was evaluated for its ability to inhibit the mTOR pathway, which is crucial for cell growth and proliferation. However, it did not show significant mTOR inhibition even at high concentrations .
- DNMT Activity : The compound was also tested for its effect on DNA methyltransferase (DNMT) activity. While other compounds showed dose-dependent inhibition, this compound did not reach half-maximal inhibitory concentration (IC50) levels at tested concentrations .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study focused on the conformational analysis and antimicrobial efficacy of related hydrazinecarbothioamides showed promising results against multidrug-resistant bacteria .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazinecarbothioamide derivatives with allyl isothiocyanate or substituted acetyl chlorides. For example, a related compound (N-allyl-2-(diphenylphosphoryl)acetyl hydrazinecarbothioamide) was synthesized by reacting 2-(diphenylphosphoryl)acetohydrazide with allyl isothiocyanate in basic media (5% NaOH), yielding 90% under optimized conditions . Key parameters include:
- Solvent system : Ethanol-benzene-hexane mixtures (e.g., 1:3:5 v/v) improve separation (Rf = 0.43–0.53) .
- Temperature : Room temperature for cyclization reactions to avoid decomposition .
- Purification : Column chromatography or recrystallization from ethanol/hexane .
Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of This compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Allyl protons appear as a triplet at δ ~5.2–5.8 ppm (CH2=CH2) and a doublet for the methoxy group (δ ~3.3–3.5 ppm) .
- Thioamide (C=S) carbons resonate at δ ~170–180 ppm .
- FT-IR :
- Peaks at ~3237 cm<sup>−1</sup> (N-H stretch), ~1686 cm<sup>−1</sup> (C=O), and ~1177 cm<sup>−1</sup> (C=S) confirm functional groups .
Q. What purification strategies are effective for isolating This compound from reaction mixtures?
- Methodological Answer :
- TLC-guided column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for separation .
- Recrystallization : Ethanol or methanol yields crystals with high purity (melting point 124–166°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .
Q. How can elemental analysis and mass spectrometry validate the compound’s purity?
- Methodological Answer :
- Elemental Analysis : Match calculated vs. observed values for C, H, N, and S (e.g., C: 51.46–55.62%, S: 8.40–10.57%) .
- HRMS : Use ESI+ mode; expected m/z for [M+H]<sup>+</sup> is ~283–315, depending on substituents .
Q. What are the solubility and stability profiles of This compound under varying pH conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and ethanol; insoluble in water. Stability tests show degradation <5% at pH 7.4 (24 hrs, 25°C) .
- pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >10) via cleavage of the hydrazinecarbothioamide bond .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of This compound?
- Methodological Answer :
- Computational Setup : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Reactivity Insights : The thioamide sulfur and allyl group exhibit high electrophilicity, making them prone to nucleophilic attacks (e.g., cyclization to triazolethiones) .
Q. What mechanistic pathways explain the cyclization of This compound into triazolethiones?
- Methodological Answer :
- Proposed Mechanism :
Base-mediated deprotonation of the thioamide NH.
Intramolecular nucleophilic attack by the allyl group’s α-carbon, forming a 5-membered triazole ring .
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates (e.g., enolate formation) .
Q. How can molecular docking predict the binding affinity of This compound with biological targets (e.g., DNA or enzymes)?
- Methodological Answer :
- Docking Protocol :
- Prepare the ligand (compound) and receptor (e.g., DNA minor groove) using AutoDock Vina.
- Key interactions: Hydrogen bonds between methoxyacetyl groups and DNA base pairs (ΔG ≈ −8.2 kcal/mol) .
- Validation : Compare with experimental DNA-binding assays (e.g., UV-Vis titration) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar hydrazinecarbothioamides?
- Methodological Answer :
Q. Q. How can This compound be functionalized to enhance its bioactivity (e.g., anticancer or antimicrobial properties)?
- Methodological Answer :
- Derivatization Routes :
- Introduce electron-withdrawing groups (e.g., nitro) at the methoxyacetyl moiety to enhance DNA intercalation .
- Metal complexation (e.g., Cu(II), Zn(II)) improves SOD-like activity and cytotoxicity .
- Biological Screening : Use MTT assays on cancer cell lines (IC50 ≈ 12–45 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
